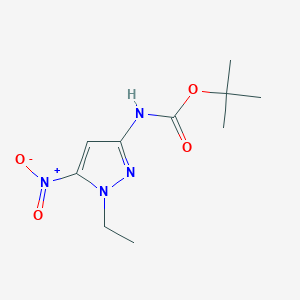

tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate

Beschreibung

tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a tert-butyl carbamate group at the 3-position, an ethyl substituent at the 1-position, and a nitro group at the 5-position of the pyrazole ring. This structural motif is significant in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or bioactive molecules. The tert-butyl carbamate group enhances stability and modulates solubility, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in further derivatization .

Eigenschaften

Molekularformel |

C10H16N4O4 |

|---|---|

Molekulargewicht |

256.26 g/mol |

IUPAC-Name |

tert-butyl N-(1-ethyl-5-nitropyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H16N4O4/c1-5-13-8(14(16)17)6-7(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) |

InChI-Schlüssel |

NEEWBGUKSKIOGU-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

tert-Butyl-(1-Ethyl-5-Nitro-1H-pyrazol-3-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die tert-Butylcarbamategruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- oder Hydroxylaminderivaten.

Reduktion: Bildung von (1-Ethyl-5-Amino-1H-pyrazol-3-yl)carbamate.

Substitution: Bildung verschiedener substituierter Pyrazolderivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 1-ethyl-5-amino-1H-pyrazol-3-yl)carbamate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(1-Ethyl-5-Nitro-1H-pyrazol-3-yl)carbamate hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die Proteine oder DNA kovalent modifizieren können, was zu biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Effects : Increasing alkyl chain length (methyl → ethyl → butyl) enhances lipophilicity, impacting membrane permeability and metabolic stability. The butyl analog (284.31 g/mol) has a higher predicted boiling point (366.3°C) compared to smaller analogs .

- Nitro Position: The 5-nitro group in the target compound vs.

Physical and Chemical Properties

- Solubility : The methyl analog () exhibits higher aqueous solubility due to reduced hydrophobicity. The butyl analog’s density (1.24 g/cm³) suggests compact molecular packing .

- pKa : Predicted pKa for the butyl analog is 12.38 ± 0.70, indicating moderate basicity influenced by the nitro group’s electron-withdrawing effects .

- Stability : The 5-nitro group in the target compound may confer greater thermal stability compared to 3-nitro isomers, which are more prone to decomposition under acidic conditions .

Biologische Aktivität

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.26 g/mol. The compound features a tert-butyl group, a nitro-substituted pyrazole moiety, and a carbamate functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent introduction of the tert-butyl and nitro groups. Common synthetic routes include:

- Formation of Pyrazole : Reaction between appropriate hydrazine derivatives and carbonyl compounds.

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Carbamate Formation : Reaction with isocyanates to form the carbamate functional group.

These steps allow for precise control over the functional groups present in the final compound, enhancing its potential for further functionalization.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with enzymes or receptors, potentially leading to inhibition or modulation of their activities.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding and π–π interactions with biological targets, influencing their function.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Anticancer Properties

Studies have demonstrated that compounds containing pyrazole structures can exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 |

| HepG2 (Liver) | 4.98 - 14.65 |

These compounds have been observed to induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Antibacterial and Antifungal Activity

This compound has also been investigated for its antibacterial and antifungal properties. Its structural similarity to known antimicrobial agents allows it to act as an intermediate in the synthesis of new pharmaceuticals targeting bacterial and fungal infections.

Case Studies

Several case studies have illustrated the biological effects of pyrazole derivatives similar to this compound:

- Microtubule Destabilization : In vitro studies showed that certain pyrazole derivatives caused significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as therapeutic agents in cancer treatment.

- Enzyme Inhibition : Research indicated that these compounds could effectively inhibit specific enzymes involved in cancer proliferation, such as topoisomerase II and EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.